REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.C([Li])CCC.CCCCCCC.CN([CH:28]=[O:29])C>CC(O)=O.C1COCC1>[CH:28]([C:3]1[CH:2]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=[O:12])[NH:8]2)=[O:29]
|
Name
|
2-ethyl-5-formyl-2H-1,2,3,4-tetrahydroisoquinolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(NC2=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The previously described workup provided crude product
|
Type
|
CUSTOM
|
Details
|
Column chromatography (EtOAc:hexane::1:1, then DCM:MeOH::97:3) and removal of solvent in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C2CCC(NC2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 mg | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |